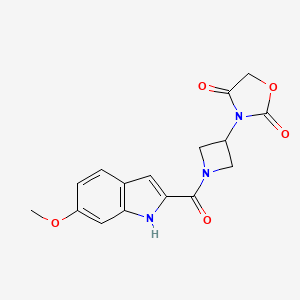![molecular formula C36H48N4O12 B14124221 [2-(6-methylheptyl)-4,6-dinitrophenyl] (E)-but-2-enoate;[4-(6-methylheptyl)-2,6-dinitrophenyl] (E)-but-2-enoate](/img/structure/B14124221.png)
[2-(6-methylheptyl)-4,6-dinitrophenyl] (E)-but-2-enoate;[4-(6-methylheptyl)-2,6-dinitrophenyl] (E)-but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(6-methylheptyl)-4,6-dinitrophenyl] (E)-but-2-enoate: and [4-(6-methylheptyl)-2,6-dinitrophenyl] (E)-but-2-enoate are organic compounds that belong to the class of dinitrophenyl esters. These compounds are characterized by the presence of two nitro groups attached to a phenyl ring, along with a but-2-enoate ester group. They are known for their applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
The synthesis of [2-(6-methylheptyl)-4,6-dinitrophenyl] (E)-but-2-enoate and [4-(6-methylheptyl)-2,6-dinitrophenyl] (E)-but-2-enoate typically involves the following steps:
Nitration: The starting material, a phenyl compound, undergoes nitration to introduce nitro groups at the desired positions on the phenyl ring.
Alkylation: The nitrated phenyl compound is then alkylated with 6-methylheptyl bromide to introduce the 6-methylheptyl group.
Esterification: The alkylated compound is esterified with but-2-enoic acid to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Análisis De Reacciones Químicas
These compounds undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. Major products formed from these reactions include amino derivatives, substituted phenyl compounds, and carboxylic acids.
Aplicaciones Científicas De Investigación
These compounds have a wide range of applications in scientific research:
Chemistry: They are used as intermediates in the synthesis of more complex organic molecules.
Biology: They are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: They are investigated for their potential use as pharmaceutical agents.
Industry: They are used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of these compounds involves their interaction with specific molecular targets and pathways. For example, the nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release active metabolites that exert their effects on target cells.
Comparación Con Compuestos Similares
Similar compounds include other dinitrophenyl esters, such as:
- 2,4-Dinitrophenyl acetate
- 2,4-Dinitrophenyl propionate
- 2,4-Dinitrophenyl butyrate
These compounds share similar structural features but differ in the length and branching of the alkyl chain attached to the phenyl ring. The uniqueness of [2-(6-methylheptyl)-4,6-dinitrophenyl] (E)-but-2-enoate and [4-(6-methylheptyl)-2,6-dinitrophenyl] (E)-but-2-enoate lies in the presence of the 6-methylheptyl group, which can influence their chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C36H48N4O12 |
|---|---|
Peso molecular |
728.8 g/mol |
Nombre IUPAC |
[2-(6-methylheptyl)-4,6-dinitrophenyl] (E)-but-2-enoate;[4-(6-methylheptyl)-2,6-dinitrophenyl] (E)-but-2-enoate |
InChI |
InChI=1S/2C18H24N2O6/c1-4-8-17(21)26-18-14(10-7-5-6-9-13(2)3)11-15(19(22)23)12-16(18)20(24)25;1-4-8-17(21)26-18-15(19(22)23)11-14(12-16(18)20(24)25)10-7-5-6-9-13(2)3/h2*4,8,11-13H,5-7,9-10H2,1-3H3/b2*8-4+ |
Clave InChI |
AFYIFJXNVMNPLD-URCMJFOTSA-N |
SMILES isomérico |
C/C=C/C(=O)OC1=C(C=C(C=C1[N+](=O)[O-])CCCCCC(C)C)[N+](=O)[O-].C/C=C/C(=O)OC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCCCCC(C)C |
SMILES canónico |
CC=CC(=O)OC1=C(C=C(C=C1[N+](=O)[O-])CCCCCC(C)C)[N+](=O)[O-].CC=CC(=O)OC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


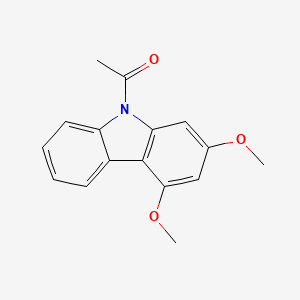
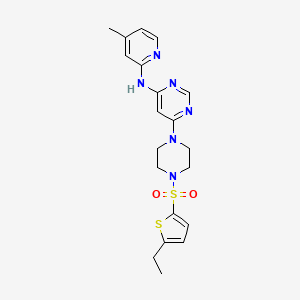

![4-(diethylsulfamoyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B14124151.png)
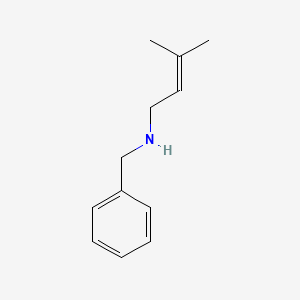
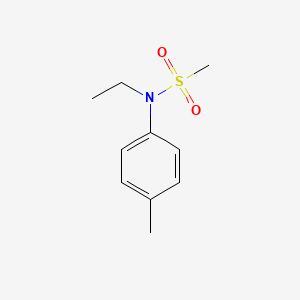
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide](/img/structure/B14124162.png)
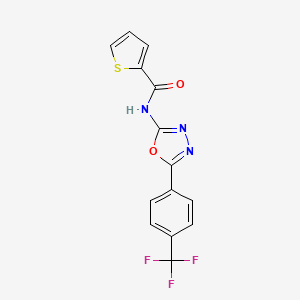

![(2S)-4-methyl-N-[(2S)-1-[[(2R)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide](/img/structure/B14124190.png)
![(Z)-ethyl 2-(6-nitro-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14124196.png)
![methyl (2R,3S,4S,5R,6R)-5-acetyloxy-6-[(2R,3S,4R,5R,6S)-2-(benzoyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-3-hydroxy-4-phenylmethoxyoxane-2-carboxylate](/img/structure/B14124200.png)
